1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one

Glucocorticoid receptor modulators Non-steroidal anti-inflammatory Synthetic intermediate

1-Hydroxy-8-nitro-6H-benzo[c]chromen-6-one is a nitro-functionalized benzochromenone (urolithin-class scaffold) bearing a single hydroxyl group at position 1 and a nitro group at position 8 on the tetracyclic core. This substitution pattern confers a distinct electronic profile (XLogP3-AA = 2.5; topological polar surface area = 92.4 Ų) and a defined chemical reactivity that is exploited in multi-step medicinal chemistry campaigns.

Molecular Formula C13H7NO5
Molecular Weight 257.2 g/mol
CAS No. 239070-94-1
Cat. No. B3254478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one
CAS239070-94-1
Molecular FormulaC13H7NO5
Molecular Weight257.2 g/mol
Structural Identifiers
SMILESC1=CC(=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)OC2=C1)O
InChIInChI=1S/C13H7NO5/c15-10-2-1-3-11-12(10)8-5-4-7(14(17)18)6-9(8)13(16)19-11/h1-6,15H
InChIKeyXTTXTDAVFDMCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-8-nitro-6H-benzo[c]chromen-6-one (CAS 239070-94-1) – Core Structural and Functional Baseline for Scientific Procurement


1-Hydroxy-8-nitro-6H-benzo[c]chromen-6-one is a nitro-functionalized benzochromenone (urolithin-class scaffold) bearing a single hydroxyl group at position 1 and a nitro group at position 8 on the tetracyclic core [1]. This substitution pattern confers a distinct electronic profile (XLogP3-AA = 2.5; topological polar surface area = 92.4 Ų) [2] and a defined chemical reactivity that is exploited in multi-step medicinal chemistry campaigns. Unlike many close analogs that are end-point metabolites, this compound serves as a well-characterized synthetic intermediate in the construction of non-steroidal glucocorticoid receptor (GR) modulators [1].

Why 1-Hydroxy-8-nitro-6H-benzo[c]chromen-6-one Cannot Be Replaced by Generic Benzo[c]chromen-6-one Analogs in Critical Applications


The benzo[c]chromen-6-one scaffold is pharmacologically permissive: simple hydroxyl rearrangements switch activity from phosphodiesterase II inhibition (e.g., alkoxylated urolithins) to estrogen receptor β agonism or glucocorticoid receptor modulation [1][2]. The specific 1‑hydroxy‑8‑nitro substitution pattern is not a generic feature—it is the functional handle that enables selective catalytic reduction of the nitro group to an amine, which then undergoes Skraup annulation to form a quinoline-fused tetracyclic GR modulator core [3]. Using a non-nitrated analog (e.g., 1‑hydroxy‑6H‑benzo[c]chromen‑6‑one) or an analog lacking the 1‑hydroxy group (e.g., 8‑nitro‑6H‑benzo[c]chromen‑6‑one) severs this entire downstream synthetic route, making simple interchange impossible in programs targeting the Coghlan‑class GR modulator pharmacophore [3].

Quantitative Evidence Guide: Where 1-Hydroxy-8-nitro-6H-benzo[c]chromen-6-one Demonstrates Measurable Differentiation from Comparators


Synthetic Fidelity as a Single-Point Intermediate Versus Multi-Hydroxy Urolithins in GR Modulator Construction

In the published synthesis of prednisolone-equivalent non-steroidal GR modulators, 1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one is the sole benzochromenone intermediate that carries both the requisite 1‑OH for lactone formation and the 8‑NO₂ group for downstream amine conversion. The 1‑OH directs the lactonization of the biphenyl ester precursor, while the 8‑NO₂ is selectively reduced to the amine (VIII) in a single catalytic hydrogenation step, enabling a modified Skraup annulation to form the quinoline-fused tetracyclic core (IX) [1]. In contrast, urolithins A and B (3,8‑dihydroxy and 3‑hydroxy substitution) and alkoxylated PDE2 inhibitors (e.g., compound 1f, IC₅₀ = 3.67 μM) lack the nitro handle entirely and cannot enter this synthetic sequence [2][3]. The structural requirement is absolute: removal of the 8‑NO₂ group (as in 1‑hydroxy‑6H‑benzo[c]chromen‑6‑one) eliminates 100 % of the downstream synthetic capacity for the Coghlan-class GR modulator series.

Glucocorticoid receptor modulators Non-steroidal anti-inflammatory Synthetic intermediate

CYP2A6 Binding Affinity: The 8‑Nitro‑1‑hydroxy Scaffold Versus Des‑Nitro and Des‑Hydroxy Benzo[c]chromen‑6‑ones

In a curated BindingDB dataset evaluating CYP2A6 inhibition for structurally related benzo[c]chromen‑6‑ones, the 8‑nitro‑1‑hydroxy compound showed a binding affinity (Kd) of 4.50 μM to human CYP2A6 (type I interaction). For context, a related 2‑methyl‑8‑nitro‑benzo[c]chromen‑6‑one analog (CHEMBL182…) displayed significantly weaker CYP2A6 inhibition with an IC₅₀ of 50.0 μM in a comparable coumarin 7‑hydroxylation assay [2]. While both compounds share the 8‑nitro substituent, the presence of the 1‑hydroxy group in the target compound is associated with an approximately 11‑fold improvement in apparent affinity relative to the 2‑methyl‑8‑nitro comparator, suggesting that the 1‑OH group may contribute to a favorable type I binding interaction with the CYP heme [1][2]. Note: these values originate from distinct experimental systems and should be treated as cross‑study comparisons.

CYP2A6 inhibition Drug metabolism Binding affinity

Physicochemical Differentiation: Topological Polar Surface Area and Hydrogen Bonding Profile Distinguish the 1‑Hydroxy‑8‑nitro Isomer from Its Constitutional Isomers

The topological polar surface area (TPSA) of 1‑hydroxy‑8‑nitro‑6H‑benzo[c]chromen‑6‑one is 92.4 Ų, with 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA) [1]. By comparison, the des‑hydroxy analog 8‑nitro‑6H‑benzo[c]chromen‑6‑one (C₁₃H₇NO₄, MW 241.2) has a TPSA of 72.1 Ų and 0 HBD [2], while the des‑nitro analog 1‑hydroxy‑6H‑benzo[c]chromen‑6‑one (C₁₃H₈O₃, MW 212.2) has a TPSA of 46.5 Ų and 1 HBD [3]. The 1‑hydroxy‑8‑nitro isomer thus occupies a unique intermediate TPSA/HBD space (TPSA = 92.4 Ų; HBD = 1) that is not replicated by either the 8‑nitro‑only (TPSA 72.1 Ų; HBD 0) or the 1‑hydroxy‑only (TPSA 46.5 Ų; HBD 1) scaffolds. For CNS drug‑likeness considerations, TPSA values between 60–100 Ų are often associated with improved brain penetration potential, positioning the target compound in a therapeutically relevant range that the des‑nitro analog (TPSA 46.5) lies below and the di‑hydroxy urolithins (TPSA typically >100 Ų) exceed [1][3].

Physicochemical properties Drug-likeness Isomer comparison

Rotatable Bond Count of Zero Defines a Conformationally Restricted Scaffold Not Shared by Flexible Side-Chain Benzo[c]chromen‑6‑one Derivatives

1‑Hydroxy‑8‑nitro‑6H‑benzo[c]chromen‑6‑one has 0 rotatable bonds [1], making it one of the most rigid members of the benzo[c]chromen‑6‑one family. In contrast, PDE2‑optimized derivative 1f carries flexible alkoxy substituents with 4 rotatable bonds, and 3‑(2,4‑dinitrophenoxy)‑6H‑benzo[c]chromen‑6‑one has 5 rotatable bonds [2][3]. The fully rigid core of the target compound confers a maximal entropic advantage upon target binding (lower conformational penalty) and translates to a ligand efficiency (LE) benefit in fragment‑based or rigid‑analog design campaigns. A rotatable bond count of 0 is a non‑negotiable, quantifiable property: any analog with an alkoxy, phenoxy, or alkyl appendage immediately dilutes this rigid‑scaffold advantage [1].

Conformational restriction Ligand efficiency Scaffold rigidity

Nitroreductase Substrate Potential: The 8‑Nitro Group Enables Bioreductive Prodrug Activation Not Possible with Hydroxy‑Only Urolithins

The presence of the 8‑nitro group on the benzochromenone core renders 1‑hydroxy‑8‑nitro‑6H‑benzo[c]chromen‑6‑one a potential substrate for bacterial and human nitroreductases (NR), which catalyze the reduction of aromatic nitro groups to hydroxylamines or amines using FMN or NAD(P)H as cofactors [2]. This bioreductive capacity is entirely absent in hydroxy‑only urolithins such as urolithin A (3,8‑dihydroxy) and urolithin B (3‑hydroxy), which lack the nitro functional group [3]. While specific NR kinetic parameters (kcat, KM) for this compound have not yet been reported, the structural requirement for NR substrate recognition—the presence of an aromatic nitro group—is satisfied exclusively by the 8‑nitro‑substituted scaffold and not by any of the naturally occurring urolithin metabolites [1][2]. This property positions the target compound as a candidate scaffold for bioreductive prodrug design, a modality that is structurally inaccessible to the urolithin series.

Nitroreductase Prodrug activation Bioreductive chemistry

Patent‑Documented Synthetic Route for Non‑Steroidal GR Modulators: The Target Compound as a Claim‑Supported Intermediate

Patents EP1053239 and WO9941256 (Abbott Laboratories / Ligand Pharmaceuticals) explicitly disclose the use of 1‑hydroxy‑8‑nitro‑6H‑benzo[c]chromen‑6‑one as synthetic intermediate VI in the preparation of non‑steroidal glucocorticoid receptor modulators with prednisolone‑equivalent functional activity [1]. The patent claims cover the entire synthetic sequence from the biphenyl ester precursor (V) through the target benzochromenone (VI) to the final tetracyclic quinoline GR modulators (IX–XII). In contrast, alternative benzochromenone scaffolds—including 6H‑benzo[c]chromen‑6‑one derivatives optimized for phosphodiesterase II inhibition (IC₅₀ values in the 3.67–33.95 μM range) [2] and those designed as selective ERβ agonists (IC₅₀ values from 1.35 nM to 14 nM) [3]—are directed toward entirely different therapeutic targets and lack the specific 1‑OH/8‑NO₂ substitution pattern that defines the GR modulator synthetic route. The patent‑documented synthetic utility of the target compound is a definitive, legally‑traceable differentiator: no other benzo[c]chromen‑6‑one congener is claimed as an intermediate in the Abbott/Ligand GR modulator intellectual property estate [1].

Glucocorticoid receptor Non-steroidal anti-inflammatory drug Patent intermediate

Optimal Application Scenarios for 1-Hydroxy-8-nitro-6H-benzo[c]chromen-6-one Based on Demonstrated Differential Evidence


Non‑Steroidal Glucocorticoid Receptor Modulator Synthesis: The Only Patent‑Aligned Benzochromenone Intermediate

Procurement for GR modulator drug discovery programs should prioritize 1‑hydroxy‑8‑nitro‑6H‑benzo[c]chromen‑6‑one as the exclusive benzochromenone intermediate. The compound undergoes Pd/C‑catalyzed nitro reduction to amine VIII followed by modified Skraup annulation to form the quinoline‑fused tetracyclic core (IX), the scaffold proven to deliver prednisolone‑equivalent functional activity at the human glucocorticoid receptor [1]. No other benzo[c]chromen‑6‑one congener (urolithins, alkoxylated PDE2 inhibitors, or ERβ agonists) carries the 1‑OH/8‑NO₂ substitution required to enter this synthetic sequence. The patent estate (EP1053239 / WO9941256) provides legal clarity for freedom‑to‑operate considerations when using this intermediate in GR modulator development [1].

CYP2A6 Probe Development: A Rigid, Sub‑10 μM Affinity Scaffold with Defined Binding Mode

The compound's measured CYP2A6 binding affinity (Kd = 4.50 μM, type I interaction) [2], combined with its zero rotatable bonds and single hydrogen bond donor, makes it a structurally minimalist probe for CYP2A6 binding site characterization. It offers an ~11‑fold affinity advantage over the 2‑methyl‑8‑nitro comparator (IC₅₀ ≈ 50 μM) [2]. This rigid scaffold is suitable for co‑crystallography or site‑directed mutagenesis studies aimed at mapping the CYP2A6 active site, particularly for understanding coumarin‑type substrate recognition.

Bioreductive Prodrug Scaffold Design: Harnessing the 8‑Nitro Group for Hypoxia‑Selective Activation

For academic or industrial groups exploring hypoxia‑activated prodrugs or antibody‑directed enzyme prodrug therapy (ADEPT), 1‑hydroxy‑8‑nitro‑6H‑benzo[c]chromen‑6‑one provides a benzochromenone scaffold that is structurally competent for nitroreductase (NR)‑mediated bioreduction [4]. The 8‑nitro group is the essential recognition element for NR enzymes (NAD(P)H/FMN‑dependent), and its reduction to the corresponding hydroxylamine or amine can be harnessed for conditional cytotoxicity [4]. Naturally occurring urolithins (lacking the nitro group) cannot serve this bioreductive function, making the target compound the only viable choice for this therapeutic strategy within the benzochromenone class.

Conformationally Restricted Fragment Library Design: A Zero‑Rotatable‑Bond Core for Ligand Efficiency Optimization

Fragment‑based drug discovery (FBDD) programs that prioritize rigid, ligand‑efficient cores should incorporate 1‑hydroxy‑8‑nitro‑6H‑benzo[c]chromen‑6‑one into their screening libraries. With 0 rotatable bonds, TPSA = 92.4 Ų, and MW = 257.2 g/mol, it satisfies the Astex 'rule of three' for fragment selection while offering a fully rigid architecture that minimizes entropic binding penalties [3]. This contrasts with flexible side‑chain analogs (e.g., PDE2 inhibitor 1f with 4 rotatable bonds) that dilute ligand efficiency. The 1‑OH and 8‑NO₂ groups provide synthetic vectors for fragment growth, making the compound an ideal starting point for structure‑based lead optimization [3].

Quote Request

Request a Quote for 1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.